(2-Cyclopropylphenyl)methanesulfonyl chloride
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Overview
Description
(2-Cyclopropylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Cyclopropylphenyl)methanesulfonyl chloride can be synthesized through the reaction of (2-cyclopropylphenyl)methanesulfonic acid with thionyl chloride (SOCl2) or phosgene (COCl2). The reaction typically involves heating the methanesulfonic acid derivative with thionyl chloride at elevated temperatures to produce the desired sulfonyl chloride .
Industrial Production Methods: Industrial production of methanesulfonyl chlorides, including this compound, often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The process is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfides.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with various nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Polar organic solvents such as dichloromethane, acetonitrile
Conditions: Typically carried out at room temperature or slightly elevated temperatures
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfides: Formed by reaction with thiols
Scientific Research Applications
(2-Cyclopropylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-cyclopropylphenyl)methanesulfonyl chloride involves its role as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but lacks the cyclopropyl and phenyl groups.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene group instead of a cyclopropylphenyl group.
Uniqueness: (2-Cyclopropylphenyl)methanesulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C10H11ClO2S |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
(2-cyclopropylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2 |
InChI Key |
SMOBIUXXXYXXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2CS(=O)(=O)Cl |
Origin of Product |
United States |
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